Acetamide, N-[2-[6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]-
Description
Acetamide, N-[2-[6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups and a unique arrangement of atoms
Properties
Molecular Formula |
C23H25F3N6O2 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[2-[4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C23H25F3N6O2/c1-12(33)27-11-20(34)32-18-7-8-19(32)16-9-14(5-6-15(16)18)30-22-28-10-17(23(24,25)26)21(31-22)29-13-3-2-4-13/h5-6,9-10,13,18-19H,2-4,7-8,11H2,1H3,(H,27,33)(H2,28,29,30,31) |
InChI Key |
RYYNGWLOYLRZLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include cyclobutylamine, trifluoromethylpyrimidine, and tetrahydronaphthalene derivatives. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and ensuring the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has demonstrated that derivatives of acetamide compounds exhibit notable anticancer properties. For instance, studies have shown that certain acetamide derivatives can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest .
2. Antimicrobial Properties
Acetamide derivatives have been evaluated for their antibacterial and antifungal activities. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacterial strains. The structure-activity relationship suggests that modifications in the acetamide structure can enhance antimicrobial potency .
3. CNS Activity
Certain acetamide compounds have been studied for their potential central nervous system effects, including analgesic and anticonvulsant activities. These compounds may interact with neurotransmitter systems to provide therapeutic benefits in pain management and seizure control .
Pharmacological Applications
1. Drug Development
The unique structural features of acetamide derivatives make them suitable candidates for drug development. Their ability to modulate biological pathways allows for the design of targeted therapies for diseases such as cancer and neurodegenerative disorders .
2. Synthesis of Heterocycles
Acetamides are often used as intermediates in the synthesis of more complex heterocyclic compounds which possess diverse biological activities. The carbonyl group in acetamides is particularly reactive towards nucleophiles, facilitating the formation of various heterocycles that are crucial in medicinal chemistry .
Agricultural Science
1. Growth Regulators
Research indicates that certain acetamide derivatives may serve as plant growth regulators. Their application could potentially enhance crop yield by modulating plant growth pathways or providing resistance against pests and diseases .
Case Studies
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,4,6-trimethoxyphenyl)-: This compound shares a similar acetamide functional group but differs in its overall structure and properties.
N-(4-Methoxyphenyl)acetamide: Another related compound with a simpler structure, often used in different chemical and biological applications.
Uniqueness
Acetamide, N-[2-[6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]- is unique due to its complex structure, which imparts specific chemical and biological properties. Its combination of functional groups and molecular architecture allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
Acetamide, N-[2-[6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl] (CAS No. 942490-07-5) is a compound with significant biological activity, particularly as an inhibitor of various kinases and potential therapeutic applications in cancer treatment. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 474.48 g/mol. The compound features multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C23H25F3N6O2 |
| Molar Mass | 474.48 g/mol |
| Density | 1.443 g/cm³ |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
Acetamide derivatives have been shown to modulate protein kinase pathways, which are crucial in regulating various cellular functions including growth and apoptosis. Specifically, this compound has been identified as a potent inhibitor of Aurora kinases, which are involved in cell division and are often overexpressed in cancer cells. Inhibition of these kinases can lead to reduced proliferation of tumor cells and increased apoptosis.
Key Findings from Research Studies
- Aurora Kinase Inhibition : Research indicates that Acetamide effectively binds to Aurora kinases, demonstrating potential antineoplastic activity. It has been noted for its selectivity and efficacy in inhibiting these kinases in various cancer cell lines .
- Structure-Activity Relationship (SAR) : Studies have explored the SAR of similar acetamide compounds, revealing that substituents on the aryl tail can significantly affect potency. For instance, electron-withdrawing groups enhance activity compared to electron-donating groups .
- Inhibition of Butyrylcholinesterase (BChE) : Some derivatives of acetamide have shown promising results in inhibiting BChE, making them potential candidates for treating Alzheimer's disease by enhancing cholinergic signaling .
Case Study 1: Cancer Cell Line Analysis
In a study involving human breast carcinoma cell lines (SKBR3), Acetamide demonstrated a notable reduction in cell viability when treated with the compound at varying concentrations. The IC50 values indicated strong anti-proliferative effects compared to control treatments.
Case Study 2: Pharmacokinetics and Toxicity
A pharmacokinetic evaluation revealed that Acetamide has favorable absorption characteristics with minimal cytotoxicity observed in non-cancerous cell lines. This suggests a potential therapeutic window for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
